n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide
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Overview
Description
n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound that features a cyclopropyl group, a thiophen-2-ylmethyl group, and a thioacetamide moietyThe presence of the thiophene ring, a sulfur-containing heterocycle, contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:
Formation of the thiophen-2-ylmethyl group: This can be achieved through the reaction of thiophene with a suitable alkylating agent.
Introduction of the cyclopropyl group: This step involves the formation of a cyclopropyl derivative, which can be synthesized through cyclopropanation reactions.
Formation of the thioacetamide moiety: This can be achieved by reacting the intermediate with thioacetic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes or receptors, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity, while the thioacetamide moiety can participate in hydrogen bonding or other interactions with biological molecules .
Comparison with Similar Compounds
n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and may exhibit similar chemical reactivity and biological activities.
Cyclopropyl derivatives: These compounds contain the cyclopropyl group and may have similar stability and binding properties.
Thioacetamide derivatives: These compounds feature the thioacetamide moiety and may participate in similar chemical reactions and interactions.
The uniqueness of this compound lies in the combination of these functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
n-Cyclopropyl-2-((thiophen-2-ylmethyl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings regarding the biological activity of this compound, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N5OS, with a molecular weight of 295.4 g/mol. The compound features a cyclopropyl group and a thiophenylmethyl thioacetamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:
- Activity Against Bacterial Strains :
- Mechanism :
Case Studies
Several case studies have documented the efficacy of this compound:
- In Vivo Studies :
- Combination Therapies :
Properties
Molecular Formula |
C10H13NOS2 |
---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H13NOS2/c12-10(11-8-3-4-8)7-13-6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,11,12) |
InChI Key |
NAVQBQMLHCJGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC=CS2 |
Origin of Product |
United States |
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